molecular formula C7H8ClNO B175093 (3-Amino-2-chlorophenyl)methanol CAS No. 136774-74-8

(3-Amino-2-chlorophenyl)methanol

Cat. No.: B175093
CAS No.: 136774-74-8
M. Wt: 157.6 g/mol
InChI Key: NNHZHTAUBMLREH-UHFFFAOYSA-N
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Description

(3-Amino-2-chlorophenyl)methanol: is an organic compound with the molecular formula C7H8ClNO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring substituted with a chlorine atom. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-chlorophenyl)methanol typically involves the reduction of the corresponding nitro compound, (3-Nitro-2-chlorophenyl)methanol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogenation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Amino-2-chlorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form amines or other derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups. For example, the hydroxyl group can be substituted with halogens using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

    Oxidation: Formation of (3-Amino-2-chlorobenzaldehyde) or (3-Amino-2-chlorobenzophenone).

    Reduction: Formation of (3-Amino-2-chlorophenyl)amine.

    Substitution: Formation of (3-Chloro-2-chlorophenyl)methanol.

Scientific Research Applications

Chemistry: (3-Amino-2-chlorophenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of amino and hydroxyl group substitutions on the activity of aromatic compounds. It is also used in the synthesis of bioactive molecules for drug discovery.

Medicine: The compound is investigated for its potential therapeutic applications. Derivatives of this compound are studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (3-Amino-2-chlorophenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

  • (3-Amino-4-chlorophenyl)methanol
  • (3-Amino-2-bromophenyl)methanol
  • (3-Amino-2-fluorophenyl)methanol

Comparison: (3-Amino-2-chlorophenyl)methanol is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct reactivity and biological activity. Compared to its analogs, the chlorine substitution at the 2-position influences its chemical behavior and interaction with biological targets. The presence of different halogens (chlorine, bromine, fluorine) in similar compounds can lead to variations in their physical properties, reactivity, and biological activities.

Properties

IUPAC Name

(3-amino-2-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHZHTAUBMLREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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